molecular formula C20H28N2O3 B6790285 N-(cyclohexylmethyl)-N-pyridin-2-yl-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-carboxamide

N-(cyclohexylmethyl)-N-pyridin-2-yl-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-carboxamide

Cat. No.: B6790285
M. Wt: 344.4 g/mol
InChI Key: HJLPLKUTZWFFHX-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-N-pyridin-2-yl-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furo[3,4-c]pyran ring system fused with a pyridine ring and a cyclohexylmethyl group

Properties

IUPAC Name

N-(cyclohexylmethyl)-N-pyridin-2-yl-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-20(19-17-9-11-24-13-16(17)14-25-19)22(18-8-4-5-10-21-18)12-15-6-2-1-3-7-15/h4-5,8,10,15-17,19H,1-3,6-7,9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLPLKUTZWFFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN(C2=CC=CC=N2)C(=O)C3C4CCOCC4CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(cyclohexylmethyl)-N-pyridin-2-yl-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-carboxamide involves multiple steps, typically starting with the preparation of the furo[3,4-c]pyran ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The pyridine ring is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the cyclohexylmethyl group via a reductive amination reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(cyclohexylmethyl)-N-pyridin-2-yl-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(cyclohexylmethyl)-N-pyridin-2-yl-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-N-pyridin-2-yl-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

N-(cyclohexylmethyl)-N-pyridin-2-yl-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-carboxamide can be compared with other similar compounds, such as:

    N-(cyclohexylmethyl)pyridin-2-amine: This compound lacks the furo[3,4-c]pyran ring system, making it less complex and potentially less versatile in its applications.

    N-(cyclohexylmethyl)-2-phenylacetamide: This compound has a phenyl group instead of the pyridine ring, which may alter its chemical reactivity and biological activity.

    N-(cyclohexylmethyl)-1H-pyrazole-5-carboxamide: This compound features a pyrazole ring, which can lead to different interactions with biological targets compared to the furo[3,4-c]pyran ring system.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

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